[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13451172
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1 |
| Standard InChI Key | BDKHDZHDJILSFJ-QWHCGFSZSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
The compound’s structure comprises three key components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that provides rigidity and influences receptor binding.
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(S)-2-Aminopropionyl Group: A chiral amino acid derivative that participates in hydrogen bonding and enzymatic interactions.
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tert-Butyl Carbamate (Boc) Group: A protective moiety that enhances solubility and stabilizes the amine during synthesis .
Stereochemical Configuration
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The (R)-configuration at the piperidin-3-yl position and (S)-configuration at the 2-aminopropionyl group are essential for its interaction with biological targets. Enantiomeric analogs, such as the (S,S)-isomer, exhibit distinct pharmacological profiles.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₃₁N₃O₃ | |
| Molecular Weight | 313.44 g/mol | |
| CAS Number | 1401668-25-4 (S,S-isomer) | |
| Chiral Centers | 2 (R at piperidine, S at acyl) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step processes to achieve stereochemical fidelity:
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Piperidine Ring Formation: Cyclization reactions or resolution of racemic mixtures using chiral auxiliaries .
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Acylation: Coupling the (S)-2-aminopropionyl group via amide bond formation using reagents like EDCI/HOBt .
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Boc Protection: Introducing the tert-butyl carbamate group under anhydrous conditions to prevent racemization .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperidine Resolution | Chiral HPLC, hexane/iPrOH | 46–53% | |
| Acylation | EDCI/HOBt, DCM, 0°C to RT | 75–88% | |
| Boc Protection | (Boc)₂O, TEA, DCM | 87–91% |
Key Reactions
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Hydrolysis: The Boc group is cleaved under acidic (TFA) or basic (NaOH) conditions, yielding a free amine .
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Amide Coupling: The primary amine reacts with carboxylic acids to form peptide-like derivatives, critical for prodrug design .
| Target | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| SARS-CoV 3CL Protease | 1.2–3.8 | Fluorescent substrate | |
| Endothelin-Converting Enzyme | 0.45 | Radiolabeled assay |
Metabolic Applications
Derivatives of this compound modulate insulin signaling pathways, showing potential in diabetes management . Preclinical studies indicate improved glucose tolerance in murine models .
Physicochemical Properties and Stability
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions due to Boc hydrolysis .
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Storage: Stable at -20°C under inert gas; degradation <5% over 24 hours at 37°C .
Table 4: Stability Under Physiological Conditions
| Condition | Degradation Rate | Half-Life | Source |
|---|---|---|---|
| pH 7.4, 37°C | 5% over 24 h | ~7 days | |
| pH 1.2 (simulated gastric) | 30% over 2 h | 4.5 h |
Comparative Analysis with Stereoisomers
The (R,S)-isomer demonstrates superior enzymatic inhibition compared to the (S,S)-analog, highlighting the role of stereochemistry.
Table 5: Stereoisomer Comparison
| Isomer | SARS-CoV 3CL IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| (R,S) | 1.2 | 0.12 |
| (S,S) | 3.8 | 0.09 |
Research Applications and Future Directions
Drug Development
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Prodrug Design: The Boc group facilitates controlled release of active metabolites in vivo .
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Antiviral Agents: Optimization of piperidine derivatives for broad-spectrum protease inhibitors .
Biochemical Tools
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